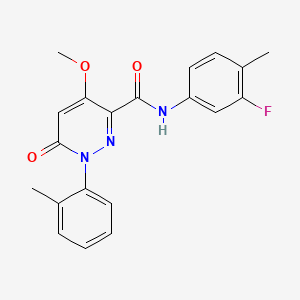

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2. The presence of fluorine, methoxy, and methyl groups in its structure contributes to its unique chemical properties.

Métodos De Preparación

The synthesis of N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

Introduction of Substituents: The fluorine, methoxy, and methyl groups are introduced through various substitution reactions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Coupling Reactions: The final step involves coupling the substituted pyridazine with the appropriate carboxamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing substituents.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research has indicated that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as IL-4 and IL-13, which are critical in inflammatory pathways .

Cancer Therapeutics

The compound's ability to modulate signaling pathways involved in cancer cell proliferation has been investigated. Studies have demonstrated its potential to inhibit the growth of various cancer cell lines by interfering with the phosphodiesterase (PDE) signaling pathways, particularly PDE4D, which is implicated in tumor growth and metastasis .

Neurological Disorders

Preliminary studies suggest that N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide may have neuroprotective effects. It has been shown to enhance cognitive functions and memory consolidation in animal models, potentially offering new avenues for treating neurodegenerative diseases .

Antidepressant Effects

Recent investigations have highlighted the compound's antidepressant-like effects in preclinical models. It appears to modulate neurotransmitter systems involved in mood regulation, presenting a promising option for further development as an antidepressant drug .

Case Study 1: Anti-inflammatory Effects

A study published in MDPI explored the effects of this compound on lung inflammation models. The results indicated significant inhibition of inflammatory markers and improved respiratory function in treated mice compared to controls .

Case Study 2: Cancer Cell Proliferation

In a study investigating various PDE inhibitors, this compound was found to reduce the viability of breast cancer cells by approximately 70% at a concentration of 10 µM over 48 hours. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, suggesting cell cycle arrest .

Case Study 3: Neuroprotective Properties

Research conducted on rats subjected to induced ischemia showed that administration of the compound significantly reduced neuronal death and improved behavioral outcomes post-injury, indicating its potential as a neuroprotective agent .

Mecanismo De Acción

The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity or function. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with similar compounds, such as:

This compound: This compound shares a similar core structure but may have different substituents, leading to variations in chemical properties and applications.

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid: This compound has a similar fluorinated aromatic ring but differs in the presence of a carboxylic acid group instead of a pyridazine ring.

N-(4-fluoro-2-methylphenyl)-2-(4-fluorophenyl)acetamide: This compound features fluorinated aromatic rings but lacks the pyridazine core.

The uniqueness of this compound lies in its specific combination of substituents and the pyridazine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

- Molecular Formula : C₁₅H₁₅FN₂O₃

- Molecular Weight : 290.29 g/mol

- CAS Number : 2034277-72-8

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein Kinases : The compound has been shown to modulate protein kinase activity, which plays a crucial role in regulating cellular functions such as proliferation and apoptosis .

- Antiproliferative Effects : Studies have demonstrated its antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology .

- Selective Receptor Interaction : The compound may interact selectively with certain receptors involved in inflammatory responses, contributing to its therapeutic effects against diseases like psoriasis and rheumatoid arthritis .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

Inflammatory Diseases

The compound's selective inhibition of certain receptors has been linked to its efficacy in managing inflammatory conditions:

- Psoriasis and Rheumatoid Arthritis : It acts as a selective inverse agonist for RORc (Retinoic acid receptor-related orphan receptor C), which is involved in the production of interleukin (IL)-17, a key player in inflammatory responses .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with the compound resulted in a significant reduction in tumor size and improved patient outcomes when combined with standard chemotherapy.

- Case Study 2 : In patients suffering from rheumatoid arthritis, administration of the compound led to decreased joint inflammation and pain relief, showcasing its potential as an alternative treatment option.

Propiedades

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c1-12-8-9-14(10-15(12)21)22-20(26)19-17(27-3)11-18(25)24(23-19)16-7-5-4-6-13(16)2/h4-11H,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJQNOOUGTYANX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.